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molecular formula C6H11N3S B8735839 N1-(4-Methyl-1,3-thiazol-2-YL)ethane-1,2-diamine

N1-(4-Methyl-1,3-thiazol-2-YL)ethane-1,2-diamine

Cat. No. B8735839
M. Wt: 157.24 g/mol
InChI Key: RJNGXVUJRZAOLL-UHFFFAOYSA-N
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Patent
US09321724B2

Procedure details

A mixture of 2-bromo-4-methylthiazole (502 mg, 2.82 mmol), ethylenediamine (15 mL, 224 mmol) and potassium carbonate (780 mg, 5.64 mmol) was heated under microwave heating at 120° C. for 30 min in a closed vial. Ethanol (200 mL) was added, the resulting mixture was filtered, the solids washed with EtOH and the combined filtrates concentrated under reduced pressure. The residue was mixed with toluene and concentrated under reduced pressure; this step was repeated two times after which 620 mg of a solid was obtained that was used directly in the next step.
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([CH3:7])[N:6]=1.[CH2:8]([NH2:11])[CH2:9][NH2:10].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:7][C:5]1[N:6]=[C:2]([NH:10][CH2:9][CH2:8][NH2:11])[S:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
502 mg
Type
reactant
Smiles
BrC=1SC=C(N1)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
780 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under microwave
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
WASH
Type
WASH
Details
the solids washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
CC=1N=C(SC1)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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